

Chemical structure and properties of Flurogestone Acetate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Flurogestone Acetate*

Cat. No.: *B1672910*

[Get Quote](#)

An In-Depth Technical Guide to **Flurogestone Acetate**: Structure, Properties, and Analysis

Introduction

Flurogestone Acetate (FGA), also known as Flugestone Acetate, is a potent synthetic progestin, a class of steroid hormones that modulate the female reproductive system.^{[1][2]} First synthesized in 1959 by G. D. Searle and Company under the code SC-9880, FGA was developed as a high-potency analog of progesterone with a comparatively short duration of activity.^{[3][4]} Its primary application is in veterinary medicine, specifically for the synchronization of estrus in sheep and goats to optimize breeding programs.^{[5][6]} This is typically achieved through the use of an intravaginal sponge impregnated with the compound.^[4]

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, synthesis, and analytical characterization of **Flurogestone Acetate**, designed for researchers and professionals in drug development and veterinary science.

Chemical Structure and Physicochemical Properties

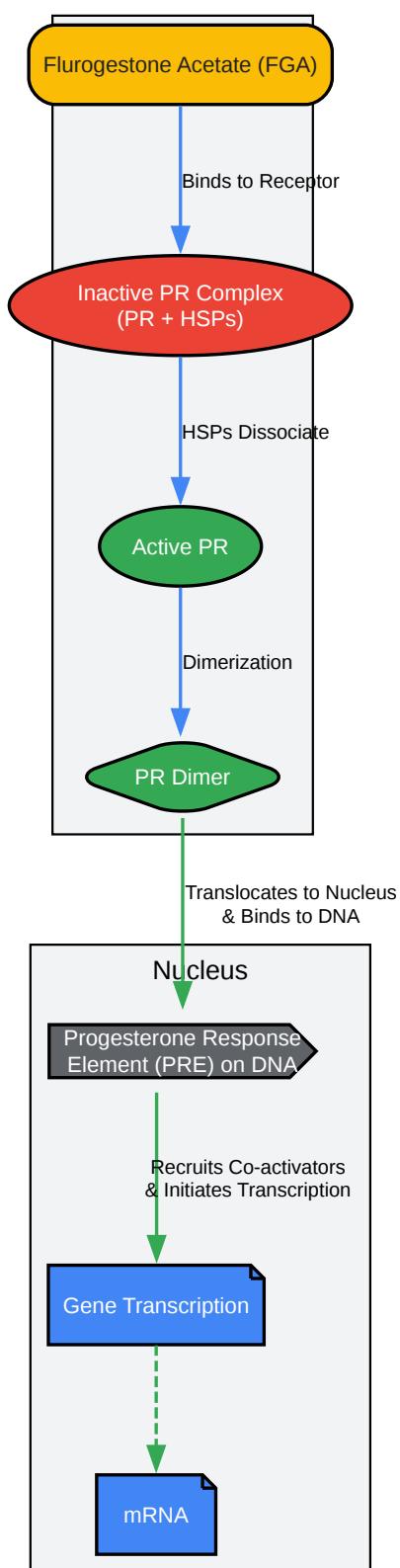
Flurogestone Acetate is a synthetic pregnane steroid derived from 17 α -hydroxyprogesterone.^[7] Its structure is characterized by a fluorine atom at the 9 α position and an acetate group at the C17 α position of the steroid nucleus. These modifications significantly enhance its progestational activity compared to the endogenous hormone, progesterone.^[4]

IUPAC Name: [(8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate.[\[2\]](#)

Synonyms: Flugestone Acetate, Fluorogestone Acetate, Cronolone, FGA, SC-9880.[\[5\]](#)

The key physicochemical properties of **Flurogestone Acetate** are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	$C_{23}H_{31}FO_5$	[8]
Molecular Weight	406.49 g/mol	[3] [8]
CAS Number	2529-45-5	[8]
Melting Point	266-269 °C	[8] [9]
Boiling Point	526.7 ± 50.0 °C (Predicted)	[9]
Density	1.24 ± 0.1 g/cm ³ (Predicted)	[9]
Solubility	Sparingly soluble in Chloroform and Methanol; Slightly soluble in Ethyl Acetate; Soluble in DMSO.	[3] [8] [9]
Optical Rotation	$[\alpha]D +77.6^\circ$ (in chloroform)	[9] [10]
Appearance	Crystalline solid	[10]


Pharmacology and Mechanism of Action

Progestational Activity

The primary pharmacological action of **Flurogestone Acetate** is its potent agonist activity at the progesterone receptor (PR).[\[2\]](#) As a member of the nuclear receptor superfamily, the PR functions as a ligand-activated transcription factor that regulates gene expression.[\[8\]](#)[\[9\]](#) FGA is estimated to be 20 to 25 times more potent than natural progesterone, allowing for effective ovulation and estrus suppression with smaller doses.[\[3\]](#)[\[4\]](#)[\[11\]](#) While specific binding affinity

values (K_i or IC_{50}) for FGA are not readily available in the cited literature, its high relative potency is well-documented.

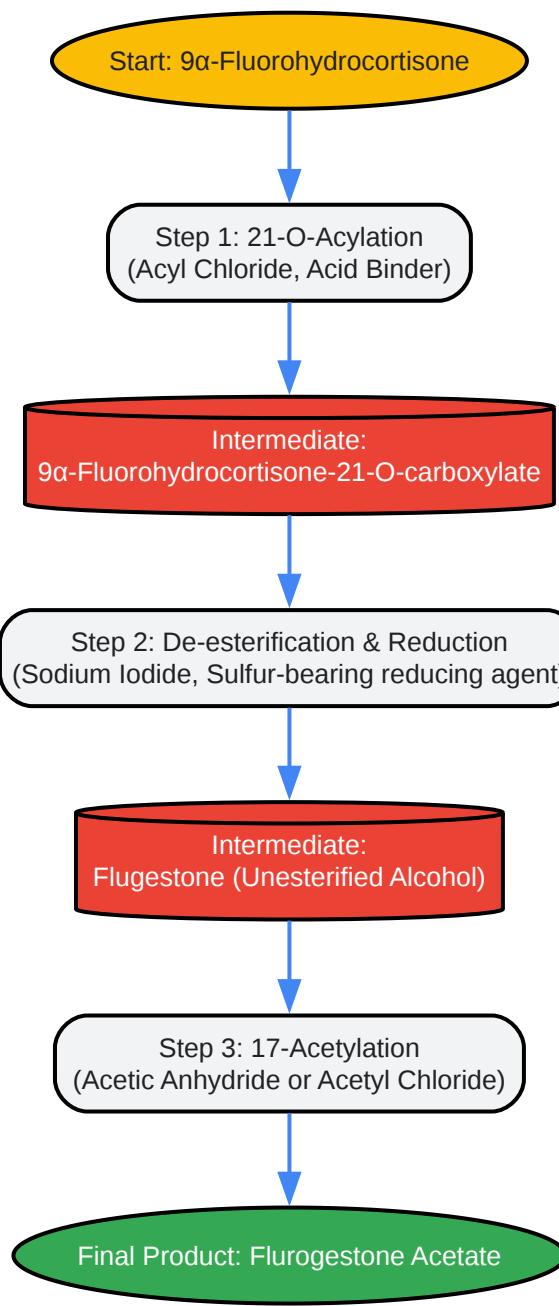
The signaling cascade initiated by FGA binding to the progesterone receptor follows the classical mechanism for steroid hormones.

[Click to download full resolution via product page](#)

Caption: Progesterone Receptor (PR) signaling pathway activated by **Flurogestone Acetate**.

The process involves:

- Binding: FGA, being lipophilic, diffuses across the cell membrane and binds to the progesterone receptor located in the cytoplasm, which is part of an inactive complex with heat shock proteins (HSPs).[8]
- Conformational Change: Ligand binding induces a conformational change in the receptor, causing the dissociation of HSPs.[3]
- Dimerization: The activated receptors form homodimers.[8]
- Nuclear Translocation: The PR dimer translocates into the nucleus.[8]
- DNA Binding and Transcription: Inside the nucleus, the dimer binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes, recruiting co-activators and initiating transcription.[2][9] This modulation of gene expression leads to the physiological responses associated with progestins, such as the suppression of gonadotropin-releasing hormone (GnRH) and luteinizing hormone (LH), thereby inhibiting ovulation.


Other Hormonal Activities and Metabolism

Pharmacodynamic studies have indicated that **Flurogestone Acetate** possesses some glucocorticoid effects, though it is devoid of significant estrogenic or androgenic activity.[1]

Metabolism of FGA follows the typical pathway for progestogens. An in vitro study using ovine hepatocytes demonstrated that it is metabolized primarily into various hydroxylated products, which are presumed to have less pharmacological activity than the parent compound.[1]

Synthesis of Flurogestone Acetate

The synthesis of **Flurogestone Acetate** can be achieved through a multi-step chemical process starting from a suitable steroid precursor. A patented method outlines a three-step synthesis using 9 α -fluorohydrocortisone as the starting material.[5] This approach is advantageous due to its relatively short route and use of readily available materials.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Flurogestone Acetate** from 9α-Fluorohydrocortisone.

Experimental Protocol: Synthesis from 9α-Fluorohydrocortisone

This protocol is adapted from the methodology described in patent CN107365341A.[5] The causality behind these steps is to selectively modify the functional groups at positions C21 and

C17 while preserving the core steroid structure.

- Step 1: Synthesis of 9 α -Fluorohydrocortisone-21-O-carboxylate
 - Rationale: To protect the C21 hydroxyl group and facilitate the subsequent reduction at C20.
 - Procedure:
 1. Dissolve 9 α -fluorohydrocortisone in a suitable organic solvent (e.g., dichloromethane, toluene).
 2. In the presence of an acid-binding agent (e.g., triethylamine, sodium carbonate), add an acyl chloride.
 3. Maintain the reaction temperature between 0-50 °C until the reaction is complete, as monitored by an appropriate technique like Thin Layer Chromatography (TLC).
 4. Isolate the resulting 9 α -fluorohydrocortisone-21-O-carboxylate intermediate.
- Step 2: Synthesis of Flugestone (De-esterification and Reduction)
 - Rationale: To remove the C21 ester and reduce the C20 ketone, preparing the molecule for the final acetylation at C17.
 - Procedure:
 1. Dissolve the intermediate from Step 1 in an organic solvent.
 2. Add sodium iodide and a sulfur-bearing reducing agent.
 3. Allow the reaction to proceed to form Flugestone (the unesterified C17 acetate precursor).
 4. Purify the Flugestone intermediate from the reaction mixture.
- Step 3: Synthesis of **Flurogestone Acetate** (17-Acetylation)

- Rationale: The final step to introduce the acetate ester at the C17 hydroxyl group, which is critical for the compound's high progestational activity.
- Procedure:
 1. Dissolve the Flugestone intermediate in an organic solvent (e.g., toluene, chloroform).
 2. Add an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of an acid binder.
 3. Maintain the reaction temperature between 10-80 °C.
 4. Monitor the reaction until completion.
 5. Upon completion, purify the final product, **Flurogestone Acetate**, through crystallization or chromatographic methods.

Analytical Characterization

The quantitative analysis of **Flurogestone Acetate** in biological matrices is essential for pharmacokinetic and residue studies. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for this purpose.[\[11\]](#)

Experimental Protocol: HPLC-MS/MS Analysis in Ovine Plasma

This protocol is based on the validated method for determining FGA in ovine plasma.[\[11\]](#) The choice of a liquid-liquid extraction is to efficiently remove plasma proteins and phospholipids that interfere with analysis, while the use of an internal standard corrects for variations in extraction efficiency and instrument response.

- Sample Preparation (Liquid-Liquid Extraction)
 1. Pipette 500 µL of ovine plasma into a clean tube.
 2. Add the internal standard solution (e.g., Megestrol Acetate) to each sample.

3. Perform a liquid-liquid extraction by adding a suitable organic solvent (e.g., a mixture of hexane and diethyl ether).
4. Vortex vigorously to ensure thorough mixing and partitioning of the analyte into the organic phase.
5. Centrifuge to separate the aqueous and organic layers.
6. Transfer the organic supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
7. Reconstitute the dried residue in the mobile phase for injection.

- Chromatographic Conditions
 - HPLC System: A standard high-performance liquid chromatography system.
 - Column: A reverse-phase C18 column.
 - Mobile Phase: A gradient or isocratic mixture of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol).
 - Flow Rate: Optimized for the column dimensions (e.g., 0.2-1.0 mL/min).
 - Injection Volume: Typically 10-50 μ L.
- Mass Spectrometry Conditions
 - Ion Source: Electrospray Ionization (ESI) in positive mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
 - MRM Transitions:
 - **Flurogestone Acetate (FGA):** Precursor ion $[M+H]^+$ at m/z 407.2, with product ions at m/z 267.1 and 285.1.[11]
 - **Internal Standard (MGA):** Precursor ion $[M+H]^+$ at m/z 385.1, with product ions at m/z 267.1 and 224.0.[11]

- Data Analysis: Quantify FGA concentration by comparing the peak area ratio of the analyte to the internal standard against a standard curve. The validated concentration range for this method was 0.2–5.0 ng/mL.[11]

Conclusion

Flurogestone Acetate is a synthetically optimized progestin with a well-defined chemical structure and potent biological activity. Its primary role in veterinary medicine is a testament to the successful application of targeted steroid chemistry to solve practical challenges in animal husbandry. The established methods for its synthesis and analysis provide the necessary tools for its production, quality control, and further research into its pharmacological profile. This guide serves as a foundational resource for scientists and researchers engaged in the study and application of steroid drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [mayoclinic.elsevierpure.com](https://www.mayoclinic.org/elsevierpure.com) [mayoclinic.elsevierpure.com]
- 2. progesterone receptor signaling pathway Gene Ontology Term (GO:0050847) [informatics.jax.org]
- 3. [Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior](https://www.frontiersin.org) [frontiersin.org]
- 4. Progesterone receptor of adult rabbit lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN107365341A - The preparation method of flurogestone acetate - Google Patents [patents.google.com]
- 6. Fludrocortisone acetate synthesis - chemicalbook [[chemicalbook.com](https://www.chemicalbook.com)]
- 7. Flugestone acetate - Wikipedia [en.wikipedia.org]
- 8. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Specific interactions of progestins and anti-progestins with progesterone antibodies, plasma binding proteins and the human recombinant receptor - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 11. Development of a high-performance liquid chromatography-tandem mass spectrometry method for the determination of flurogestone acetate in ovine plasma - PubMed
[pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical structure and properties of Flurogestone Acetate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1672910#chemical-structure-and-properties-of-flurogestone-acetate\]](https://www.benchchem.com/product/b1672910#chemical-structure-and-properties-of-flurogestone-acetate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com